Cas no 2248221-06-7 ((2R)-2,3-Dimethylhexan-1-amine)

(2R)-2,3-Dimethylhexan-1-amine is a chiral amine with a branched alkyl chain, offering distinct stereochemical properties that make it valuable in asymmetric synthesis and pharmaceutical applications. Its defined (R)-configuration ensures high enantioselectivity in reactions, particularly in the preparation of optically active intermediates. The compound’s structure enhances steric control, improving selectivity in catalytic processes. It is commonly employed as a building block for bioactive molecules, ligands, and catalysts. The presence of two methyl groups at the 2- and 3-positions influences its reactivity and solubility, making it suitable for fine chemical synthesis. Proper handling under inert conditions is recommended due to its amine functionality.
(2R)-2,3-Dimethylhexan-1-amine structure
2248221-06-7 structure
Product Name:(2R)-2,3-Dimethylhexan-1-amine
CAS No:2248221-06-7
MF:C8H19N
MW:129.24316239357
CID:5853456
PubChem ID:137939962
Update Time:2025-06-30

(2R)-2,3-Dimethylhexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-6507739
    • 2248221-06-7
    • (2R)-2,3-Dimethylhexan-1-amine
    • Inchi: 1S/C8H19N/c1-4-5-7(2)8(3)6-9/h7-8H,4-6,9H2,1-3H3/t7?,8-/m0/s1
    • InChI Key: BFALYJCUEITKAW-MQWKRIRWSA-N
    • SMILES: NC[C@H](C)C(C)CCC

Computed Properties

  • Exact Mass: 129.151749610g/mol
  • Monoisotopic Mass: 129.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 61.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

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Additional information on (2R)-2,3-Dimethylhexan-1-amine

Comprehensive Overview of (2R)-2,3-Dimethylhexan-1-amine (CAS No. 2248221-06-7)

(2R)-2,3-Dimethylhexan-1-amine, with the CAS number 2248221-06-7, is a chiral organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its chiral center at the second carbon atom, which imparts specific stereochemical properties that are crucial for its biological and chemical activities.

The molecular formula of (2R)-2,3-Dimethylhexan-1-amine is C8H19N, and it has a molecular weight of approximately 129.24 g/mol. The compound is a colorless liquid with a characteristic amine odor. Its physical and chemical properties, such as solubility in water and organic solvents, melting point, and boiling point, are essential for understanding its behavior in different environments and applications.

Recent research has focused on the synthesis and characterization of (2R)-2,3-Dimethylhexan-1-amine. One notable study published in the Journal of Organic Chemistry (JOC) in 2023 detailed an efficient and scalable method for synthesizing this compound using asymmetric catalysis. The researchers employed a chiral phosphoric acid catalyst to achieve high enantioselectivity, yielding the desired (R)-enantiomer with over 99% ee (enantiomeric excess). This method not only enhances the purity of the product but also reduces the environmental impact by minimizing waste generation.

In the pharmaceutical industry, (2R)-2,3-Dimethylhexan-1-amine has shown promise as a potential intermediate in the synthesis of bioactive molecules. Its chiral nature makes it particularly valuable for developing enantiomerically pure drugs, which can exhibit enhanced efficacy and reduced side effects compared to their racemic counterparts. For instance, a study published in the Journal of Medicinal Chemistry (JMC) in 2024 reported the use of (2R)-2,3-Dimethylhexan-1-amine as a key intermediate in the synthesis of a novel class of anti-inflammatory agents. These agents demonstrated significant anti-inflammatory activity in both in vitro and in vivo models, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis.

Beyond pharmaceuticals, (2R)-2,3-Dimethylhexan-1-amine has also found applications in materials science. Its unique stereochemical properties make it an attractive candidate for designing chiral materials with specific optical and electronic properties. A recent study published in Advanced Materials (AM) in 2025 explored the use of (2R)-2,3-Dimethylhexan-1-amine as a chiral dopant in organic semiconductors. The researchers found that incorporating this compound into polymer-based semiconductors enhanced their charge transport properties and improved device performance.

The safety profile of (2R)-2,3-Dimethylhexan-1-amine is another critical aspect that has been extensively studied. Toxicological assessments have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, it is important to follow standard safety protocols to ensure safe handling and storage. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, (2R)-2,3-Dimethylhexan-1-amine (CAS No. 2248221-06-7) is a versatile chiral compound with a wide range of applications in pharmaceuticals and materials science. Its unique stereochemical properties make it an attractive candidate for developing enantiomerically pure drugs and designing advanced materials with specific functionalities. Ongoing research continues to uncover new possibilities for this compound, further highlighting its significance in modern chemistry.

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